

# 4-Aminopyrimidine-5-carboxylic acid molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Aminopyrimidine-5-carboxylic acid

Cat. No.: B189469

[Get Quote](#)

## A Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Aminopyrimidine-5-carboxylic acid**, a pivotal heterocyclic compound in biochemical research and pharmaceutical development. Its utility as a versatile intermediate stems from its unique molecular structure, which allows for diverse chemical modifications. This document summarizes its core physicochemical properties and outlines a general experimental workflow for the synthesis of this class of compounds, reflecting common methodologies in medicinal chemistry.

## Core Physicochemical Data

The fundamental molecular properties of **4-Aminopyrimidine-5-carboxylic acid** are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Parameter          | Value                                                       | Citations           |
|--------------------|-------------------------------------------------------------|---------------------|
| Molecular Formula  | C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight   | 139.11 g/mol                                                | <a href="#">[1]</a> |
| CAS Number         | 20737-41-1                                                  | <a href="#">[1]</a> |
| Appearance         | White solid                                                 | <a href="#">[1]</a> |
| Purity (Typical)   | ≥ 95% (HPLC)                                                | <a href="#">[1]</a> |
| Storage Conditions | Store at 0-8°C                                              | <a href="#">[1]</a> |

## Synthetic Approaches: An Overview

**4-Aminopyrimidine-5-carboxylic acid** serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including potential antiviral and anticancer agents.[\[1\]](#) While numerous specific synthetic routes are proprietary or vary based on scale and available precursors, a general and illustrative workflow for producing substituted 4-aminopyrimidine derivatives can be conceptualized from established multicomponent reaction strategies.

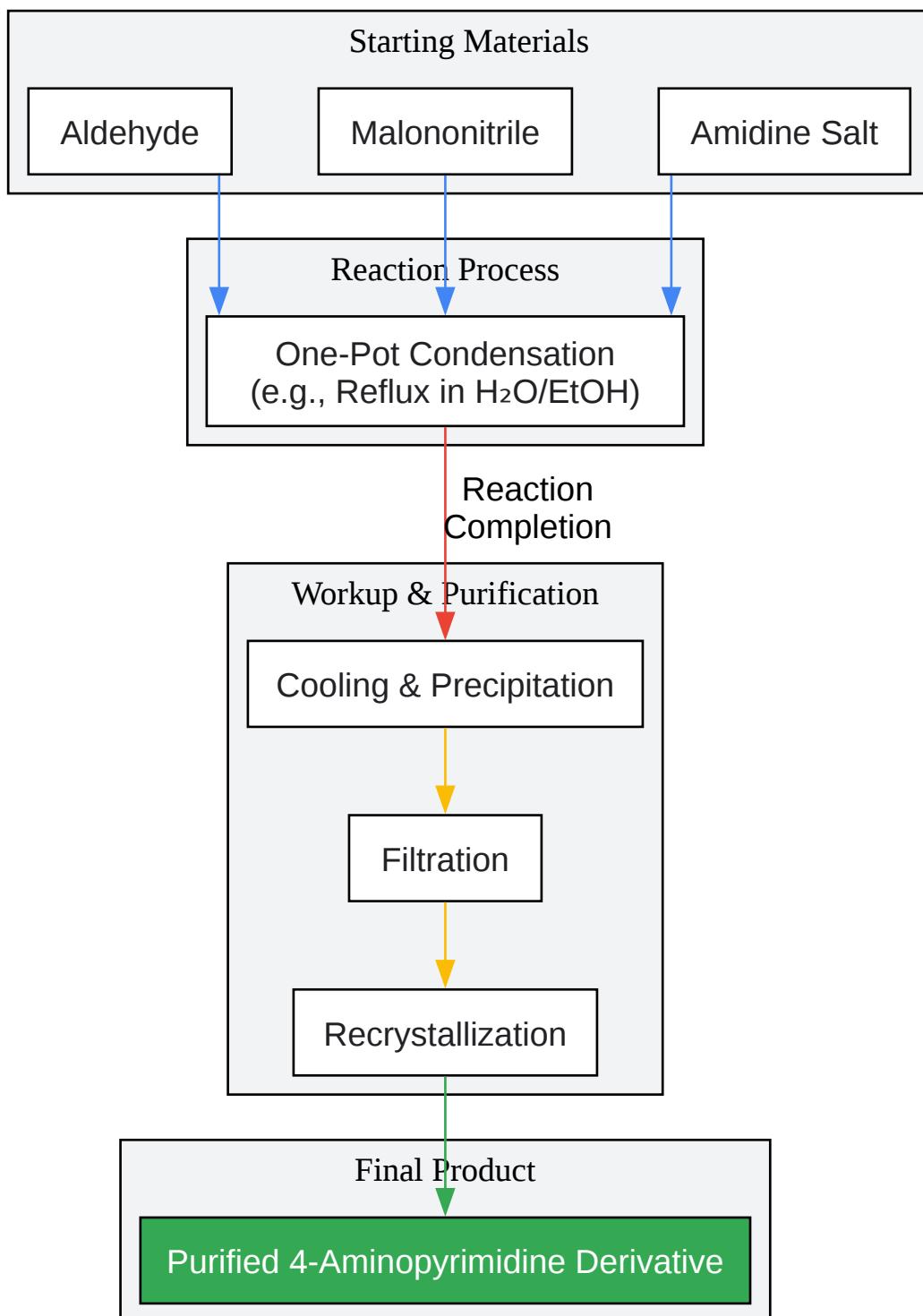
## Generalized Experimental Protocol for Synthesis of 4-Aminopyrimidine Derivatives

The following protocol describes a generalized three-component reaction, a common and efficient method for constructing the pyrimidine core. This specific example leads to 4-amino-5-pyrimidinecarbonitriles, which are closely related precursors that can be further modified to obtain the carboxylic acid.

**Objective:** To synthesize a 4-aminopyrimidine derivative via a one-pot, three-component condensation reaction.

**Materials:**

- An appropriate aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile


- An amidine salt (e.g., benzamidine hydrochloride)
- Sodium acetate
- Ethanol
- Water
- Standard reflux apparatus
- Thin Layer Chromatography (TLC) supplies
- Filtration apparatus

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (2 mmol), malononitrile (2 mmol), the amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).[2]
- Solvent Addition: Add a mixture of water (50 mL) and ethanol (5 mL) to the flask.[2]
- Reaction Execution: Heat the mixture to reflux with constant stirring.[2]
- Monitoring: Monitor the progress of the reaction periodically using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate).[2]
- Product Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The product will typically precipitate out of the solution.[2]
- Purification: Collect the solid product by filtration. Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified compound.[2]
- Characterization: Analyze the final product using methods such as  $^1\text{H}$  NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[2]

## Logical Workflow for Synthesis

The synthesis of substituted 4-aminopyrimidine compounds can be visualized as a logical progression from basic starting materials through key reaction stages to the final product. The following diagram illustrates a generalized workflow for a three-component synthesis.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 4-aminopyrimidine derivatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [4-Aminopyrimidine-5-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189469#4-aminopyrimidine-5-carboxylic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b189469#4-aminopyrimidine-5-carboxylic-acid-molecular-weight-and-formula)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)